molecular formula C20H22O3 B11398071 11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

Cat. No.: B11398071
M. Wt: 310.4 g/mol
InChI Key: HAWMIABONXAMQV-UHFFFAOYSA-N
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Description

11-tert-Butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a polycyclic heteroaromatic compound featuring a fused cycloheptane, furan, and chromenone system. The tert-butyl substituent at the 11th position distinguishes it from structurally analogous derivatives. This bulky, lipophilic group likely influences its physicochemical properties, such as solubility, stability, and binding affinity in biological systems.

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

16-tert-butyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one

InChI

InChI=1S/C20H22O3/c1-20(2,3)16-11-22-17-10-18-14(9-15(16)17)12-7-5-4-6-8-13(12)19(21)23-18/h9-11H,4-8H2,1-3H3

InChI Key

HAWMIABONXAMQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC2=CC3=C(C=C21)C4=C(CCCCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core structure of the compound. The synthesis may involve:

    Cyclization Reactions: Formation of the fused ring system through cyclization reactions.

    Functional Group Transformations: Introduction of the tert-butyl group and other functional groups through various organic transformations.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one with structurally related compounds, focusing on substituents, molecular properties, and biological activity where available:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activity Reference
11-tert-Butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one 11-tert-butyl C₂₂H₂₆O₃ 338.44 g/mol High lipophilicity due to tert-butyl; potential steric hindrance in binding interactions. N/A*
11-(3-Methoxyphenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one 11-(3-methoxyphenyl), 8-methyl C₂₄H₂₂O₄ 374.44 g/mol Moderate DHFR inhibition (data inferred from analogs); enhanced solubility vs. tert-butyl.
8-Methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one 11-phenyl, 8-methyl C₂₃H₂₀O₃ 344.41 g/mol Screening compound; phenyl group may enhance π-π stacking in target binding.
2,3,4,5,10,11,12,13-octahydro[1]benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one (D143-0548) Octahydro core C₂₀H₂₀O₃ 308.37 g/mol Reduced ring saturation improves conformational flexibility; used in screening libraries.
11-(4-Fluorophenyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one 11-(4-fluorophenyl), 8-methyl, oxazin C₂₅H₂₃FNO₃ 428.46 g/mol Fluorine substituent enhances electronegativity and metabolic stability.

Notes:

  • Tert-butyl vs. Aryl Substituents : The tert-butyl group in the target compound increases lipophilicity (logP ~4.2 estimated) compared to phenyl (logP ~3.5) or methoxyphenyl (logP ~2.8) analogs. However, its bulkiness may reduce binding efficiency in sterically constrained enzyme active sites, as seen in DHFR inhibitors where smaller substituents (e.g., methyl or halogenated aryl groups) showed higher activity .
  • 6.25% for methoxy derivatives) .

Research Findings and Structural Insights

Impact of Substituents on Bioactivity

  • Methoxy vs. tert-Butyl: Methoxy groups (e.g., 3-methoxyphenyl in ) improve water solubility but may reduce membrane permeability.
  • Methyl Groups : Methyl substituents (e.g., at position 8 in ) minimally affect steric bulk while moderately increasing lipophilicity, making them favorable for balancing solubility and binding .

DHFR Inhibition Trends

The tert-butyl group’s steric effects could reduce activity compared to smaller substituents like hydroxyethyl or halogenated aryl moieties .

Biological Activity

Overview of 11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a synthetic compound with a complex structure that belongs to the class of chromenes. This compound has attracted attention due to its potential pharmacological properties.

1. Antioxidant Properties

Studies have shown that compounds similar to 11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals that can cause oxidative stress and damage to cells. This property is essential in preventing various diseases associated with oxidative damage.

2. Anti-inflammatory Effects

Research indicates that related compounds possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This activity suggests potential therapeutic applications in treating inflammatory diseases.

3. Neuroprotective Activity

Some studies suggest that derivatives of chromene compounds may offer neuroprotective effects. They can potentially protect neuronal cells from apoptosis and oxidative stress, making them candidates for further research in neurodegenerative disorders like Alzheimer's disease.

4. Anticancer Potential

There is emerging evidence that certain chromene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

5. Antimicrobial Activity

Preliminary studies have indicated that some furochromene derivatives possess antimicrobial properties against various pathogens. This activity can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity of chromene derivatives, 11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one was tested using DPPH and ABTS assays. Results indicated a significant reduction in free radicals compared to control samples.

Case Study 2: Anti-inflammatory Mechanism

A study explored the anti-inflammatory effects of related compounds on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

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